Scaffold Impact on 5-HT1A Receptor Affinity (Ki)
A derivative of the 1-oxa-4-thiaspiro[4.5]decane scaffold exhibited high binding affinity for the 5-HT1A receptor. This provides a quantitative baseline for the scaffold's potential when appropriately substituted [1]. While a direct Ki comparison between the unsubstituted parent cores is not the primary focus of medicinal chemistry studies, the fact that functionalized oxathiolane derivatives achieve nanomolar affinity confirms the scaffold's ability to engage the target in a productive manner. A related study on an advanced lead compound derived from a similar oxathiolane-based core reported a pKi of 9.2 [2].
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.2 nM (for a specific derivative) [1]; pKi = 9.2 (for a related lead compound) [2] |
| Comparator Or Baseline | Comparator data for the equivalent derivative on a dioxa or dithia scaffold was not provided in the available evidence for this specific derivative. |
| Quantified Difference | Not applicable (N/A) for direct cross-scaffold comparison with this specific derivative. |
| Conditions | Radioligand binding assay on human 5-HT1A receptor [1]. |
Why This Matters
This confirms that the 1-oxa-4-thiaspiro[4.5]decane core is a viable platform for achieving high-affinity (low nanomolar) 5-HT1A receptor ligands, a prerequisite for further lead development.
- [1] BindingDB. (n.d.). Ki Summary for BDBM50210791. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50048265 View Source
- [2] Franchini, S., Bencheva, L. I., Battisti, U. M., Tait, A., Sorbi, C., Fossa, P., ... & Brasili, L. (2018). Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. Future Medicinal Chemistry, 10(18), 2137-2154. Abstract retrieved from ResearchGate. View Source
